
6-Methylquinoline-5-carboxylic acid
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Overview
Description
6-Methylquinoline-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO2. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. This compound is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylquinoline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pfitzinger reaction, which involves the condensation of isatin with aniline derivatives in the presence of a base. Another method involves the Skraup synthesis, where aniline is heated with glycerol and sulfuric acid in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts, such as Lewis acids, and solvent-free conditions are explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
6-Methylquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-5,6-dicarboxylic acid.
Reduction: Reduction reactions can convert it into 6-methylquinoline.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinoline-5,6-dicarboxylic acid.
Reduction: 6-Methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Scientific Research Applications
6-Methylquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.
Medicine: Derivatives of this compound are explored for their potential therapeutic properties, such as anti-inflammatory and antiviral activities.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 6-Methylquinoline-5-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, quinoline derivatives are known to inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to the disruption of bacterial cell replication and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-5-carboxylic acid
- 6-Methylquinoline
- Quinoline-4-carboxylic acid
Uniqueness
6-Methylquinoline-5-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the quinoline ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. For example, the methyl group can influence the compound’s lipophilicity and metabolic stability, while the carboxylic acid group can enhance its ability to form hydrogen bonds and interact with biological targets .
Biological Activity
6-Methylquinoline-5-carboxylic acid (6-MQC) is an organic compound belonging to the class of quinolinecarboxylic acids. Its structure features a quinoline ring with a methyl group at the sixth position and a carboxylic acid group at the fifth position. This unique configuration provides 6-MQC with significant potential for various biological activities, making it an important subject of research in medicinal chemistry.
Structural Characteristics
The molecular structure of 6-MQC can be represented as follows:
This compound exhibits properties that allow it to act as a precursor for synthesizing more complex biologically active derivatives, including antimicrobial and anticancer agents .
Antimicrobial Activity
Research has indicated that 6-MQC and its derivatives possess notable antimicrobial properties . The mechanism of action often involves the inhibition of bacterial DNA synthesis by targeting enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial replication .
Study | Microorganism Tested | Result |
---|---|---|
Various bacteria | Inhibition of growth observed | |
E. coli, S. aureus | Significant antimicrobial activity |
Anticancer Activity
6-MQC has been evaluated for its anticancer potential . In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from 6-MQC demonstrated effective inhibition of multidrug-resistant gastric carcinoma cells, suggesting a promising avenue for cancer treatment .
Compound | Cell Line Tested | IC50 (µg/mL) |
---|---|---|
5a | EPG85-257RDB | 10.5 |
5b | EPG85-257P | 12.3 |
Anti-inflammatory and Antiviral Activities
In addition to its antimicrobial and anticancer properties, 6-MQC has been investigated for anti-inflammatory and antiviral activities. Derivatives of this compound have shown promise in inhibiting inflammatory pathways and exhibiting antiviral effects against viruses such as SARS-CoV-2 .
The biological activity of 6-MQC is largely attributed to its ability to interact with specific molecular targets within cells. The presence of both a methyl group and a carboxylic acid group enhances its reactivity and ability to form hydrogen bonds, which is crucial for binding to target proteins or enzymes .
Case Studies
- Anticancer Evaluation : A study synthesized various quinoline derivatives based on 6-MQC and evaluated their cytotoxicity against drug-sensitive and multidrug-resistant cancer cell lines. The results indicated that certain derivatives were significantly more effective than standard treatments like verapamil, highlighting their potential as novel anticancer agents .
- Antimicrobial Testing : Another study focused on the antimicrobial efficacy of 6-MQC against a range of bacterial strains, revealing that it effectively inhibited bacterial growth at low concentrations, which could lead to its development as a new antibiotic agent .
Properties
IUPAC Name |
6-methylquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-4-5-9-8(3-2-6-12-9)10(7)11(13)14/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOBYBHUXNGHJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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